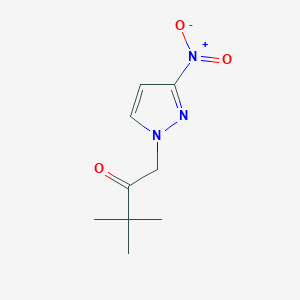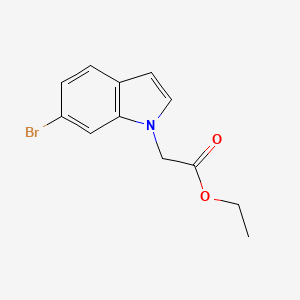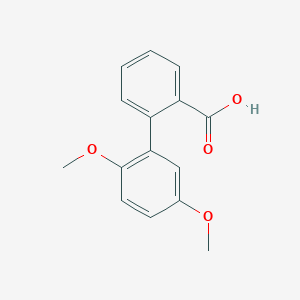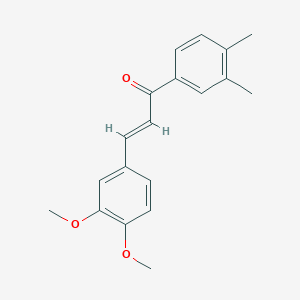
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a chemical compound with the CAS Number: 705928-14-9 . It has a molecular weight of 235.16 and its IUPAC name is 1-ethylindolin-6-amine dihydrochloride . The compound is in the form of an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is an off-white solid . Its molecular weight is 235.16 and its IUPAC name is 1-ethylindolin-6-amine dihydrochloride . The InChI code provides a specific representation of its molecular structure .Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of chirality on biochemical and physiological processes. This compound has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the pharmacological effects of indole derivatives. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as indole-3-carboxylic acid and indole-3-carboxamide.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is not fully understood. However, it is believed that this compound binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. Additionally, this compound has been shown to interact with various enzymes and proteins, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been shown to increase the release of these neurotransmitters, suggesting that it may be useful in the treatment of depression and other mood disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, and may be useful in the treatment of inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, this compound is a chiral compound, which allows for the study of the effects of chirality on biochemical and physiological processes. However, this compound has some limitations as well. It is not very soluble in water, and can be difficult to work with in aqueous solutions. Additionally, this compound is a relatively unstable compound, and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride research. This compound could be further studied for its potential applications in drug development, as it has already been shown to interact with various enzymes and proteins. Additionally, this compound could be studied for its potential therapeutic effects, as it has been shown to have anti-inflammatory and antioxidant effects. This compound could also be studied for its potential applications in the synthesis of other compounds, such as indole-3-carboxylic acid and indole-3-carboxamide. Finally, this compound could be studied for its potential applications in the study of chirality and its effects on biochemical and physiological processes.
Synthesemethoden
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride can be synthesized using a variety of methods. One common synthesis method is the reductive amination of 1-ethyl-2,3-dihydro-1H-indol-6-ol with hydrochloric acid. This reaction is typically carried out in an aqueous solution at a temperature of 60-80°C. The product is then purified by recrystallization with an organic solvent such as ethanol. Other synthesis methods include the reductive amination of 1-ethyl-2,3-dihydro-1H-indol-6-ol with formaldehyde and the reductive amination of 1-ethyl-2,3-dihydro-1H-indol-6-ol with dimethylamine.
Eigenschaften
IUPAC Name |
1-ethyl-2,3-dihydroindol-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITPFFHIQARNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)



![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)



![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)



